molecular formula C10H8BrClN2S B13288672 N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

Cat. No.: B13288672
M. Wt: 303.61 g/mol
InChI Key: WRQAGYPKBZNKFR-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a hybrid heterocyclic structure, integrating a 3-bromothiophene moiety and a 6-chloropyridin-3-amine unit through a methylene bridge. This specific architecture, particularly the reactive bromine and chlorine atoms, makes it an indispensable building block for constructing more complex molecules. Its primary research value lies in its application in nucleophilic substitution reactions, where it can be used to create novel molecular scaffolds for screening against various biological targets . The strategic placement of halogens allows for sequential and selective functionalization, enabling medicinal chemists to systematically explore structure-activity relationships (SAR). Compounds with similar bromothiophene and chloropyridine motifs are frequently utilized in the synthesis of potential kinase inhibitors and other therapeutic agents, underscoring its role in pioneering new chemical entities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine

InChI

InChI=1S/C10H8BrClN2S/c11-8-3-4-15-9(8)6-13-7-1-2-10(12)14-5-7/h1-5,13H,6H2

InChI Key

WRQAGYPKBZNKFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=C(C=CS2)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically proceeds via the following key steps:

  • Formation of the bromothiophene intermediate: Starting with thiophene derivatives, selective bromination at the 3-position is achieved using brominating agents under controlled conditions to obtain 3-bromothiophene-2-carbaldehyde or related intermediates.

  • Methylamine linkage formation: The bromothiophene intermediate is then reacted with methylamine or a protected methylamine derivative to introduce the aminomethyl group at the 2-position of the thiophene ring.

  • Coupling with 6-chloropyridin-3-amine: The final step involves coupling the bromothiophene methylamine derivative with 6-chloropyridin-3-amine, often under nucleophilic substitution conditions or via cross-coupling reactions.

Cross-Coupling Reactions

A widely applied method in the synthesis of related compounds such as N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is the Suzuki-Miyaura cross-coupling reaction , which can be adapted for the 3-bromo isomer. This involves:

  • Using a boronic acid or boronate ester derivative of the bromothiophene.

  • Coupling with a halogenated chloropyridine derivative (e.g., 6-chloropyridin-3-yl halide).

  • Employing a palladium catalyst (e.g., Pd(PPh3)4) and a base (such as potassium carbonate or sodium carbonate).

  • Conducting the reaction in polar aprotic solvents like dimethylformamide or toluene under inert atmosphere at elevated temperatures (80–110°C).

This method provides good yields and selectivity for the desired coupling product.

Alternative Synthetic Approaches

  • Nucleophilic substitution: Direct substitution of a suitable leaving group on the chloropyridine with the bromothiophene methylamine can be performed under basic conditions.

  • Reductive amination: If aldehyde intermediates are available, reductive amination with 6-chloropyridin-3-amine can be used to form the aminomethyl linkage.

Industrial Production Considerations

  • Scale-up: Industrial synthesis adapts the laboratory routes to continuous flow reactors to improve reaction control, heat transfer, and scalability.

  • Purification: Crude products are purified by recrystallization or chromatographic techniques (e.g., flash chromatography) to achieve high purity suitable for pharmaceutical research.

  • Catalyst recycling: Palladium catalysts used in cross-coupling reactions are often recovered and reused to reduce costs and environmental impact.

Reaction Conditions and Reagent Data Table

Step Reagents/Conditions Solvent Temperature Catalyst/Base Yield (%) (typical)
Bromination of thiophene N-Bromosuccinimide (NBS) or Br2 Chloroform, DCM 0–25°C None 75–85
Formation of methylamine link Methylamine or protected methylamine Ethanol, THF Room temp to 50°C Acid/base catalyst 70–80
Suzuki-Miyaura coupling Boronic acid derivative + 6-chloropyridin-3-yl halide DMF, Toluene 80–110°C Pd(PPh3)4, K2CO3 65–90
Purification Recrystallization or chromatography Ethanol, Hexane Ambient N/A Purity > 98%

Research Findings and Notes

  • The position of the bromine on the thiophene ring (3-position vs. 4-position) influences the reactivity and selectivity of the coupling reactions.

  • The methylamine linkage is critical for biological activity, and its formation must be carefully controlled to avoid side reactions such as over-alkylation.

  • The use of palladium-catalyzed cross-coupling is favored due to its mild conditions and high functional group tolerance.

  • Industrial methods emphasize green chemistry principles, including solvent recycling and catalyst reuse.

  • Analytical techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction are used to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene and chloropyridine moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, halogenation patterns, and heterocyclic frameworks. Key examples include:

Compound Name Substituents/Modifications Key Structural Features Reference
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine Bromine at thiophene C4; methyl at pyridine C6 Reduced steric hindrance; altered electronic effects
N-(But-3-en-1-yl)-6-chloropyridin-3-amine Butenyl chain instead of bromothiophene Flexible aliphatic chain; lack of aromatic thiophene
6-Chloro-N-methyl-3-pyridinemethanamine Methylamine group; no bromothiophene Simplified structure; potential for metabolic stability
C11 (Diarylamine-guided carboxamide) 6-Chloropyridin-3-amine with trifluoromethyl Enhanced lipophilicity; cytotoxic activity
  • Electronic Effects : The bromine atom at thiophene C3 in the target compound increases electron-withdrawing character compared to methyl or aliphatic substituents, influencing reactivity in cross-coupling reactions .
  • Steric Considerations : The bulkier bromothiophene group may hinder catalytic access in Suzuki reactions compared to smaller substituents like methyl .

Physicochemical Properties

Property Target Compound N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine C11 (Diarylamine)
Molecular Weight 313.6 g/mol* 283.19 g/mol ~400 g/mol**
LogP (Predicted) 3.2 2.8 4.1
Solubility Low (DMSO) Moderate (DCM) Low (DMSO)
Crystallographic Data Not reported Not reported P21/n space group

Calculated from molecular formula C10H8BrClN2S.
*
Estimated based on structural similarity.

  • The bromothiophene group increases molecular weight and hydrophobicity compared to methyl or aliphatic analogues .

Computational Insights

DFT analysis of the target compound’s analogues reveals:

  • Electron-withdrawing groups (e.g., Cl, Br) lower the LUMO energy, enhancing electrophilicity for nucleophilic attacks .

Biological Activity

N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine atoms in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClN2S. Its molecular weight is approximately 303.61 g/mol, and it features a thiophene ring that can influence its biological interactions.

PropertyValue
Molecular FormulaC10H8BrClN2S
Molecular Weight303.61 g/mol
CAS Number1550765-13-3

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogens may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Properties : Some derivatives containing pyridine and thiophene rings have shown promise in cancer cell line studies, suggesting that this compound could inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various brominated pyridine derivatives, demonstrating that certain modifications can enhance cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that the introduction of bromine significantly increased apoptosis rates, suggesting a mechanism involving mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the synthesis of thiophene-containing compounds, revealing that some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with protein synthesis.

Case Study 3: Enzyme Inhibition

Research on related compounds showed promising results as inhibitors of kinases involved in cancer signaling pathways. These findings highlight the potential for this compound to serve as a lead compound for developing targeted cancer therapies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-[(3-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. A typical approach involves reacting 3-bromothiophene-2-methanol (or its halide derivative) with 6-chloropyridin-3-amine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or THF). Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. For example, the methylene bridge (–CH₂–) between thiophene and pyridine rings appears as a triplet (~δ 4.5 ppm) in ¹H NMR .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds or Br⋯Cl halogen interactions). Crystallization from dichloromethane/hexane mixtures yields suitable single crystals .

Q. What preliminary biological assays are recommended to explore its potential bioactivity?

  • Methodology : Conduct in vitro assays such as:

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) validate results .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved to confirm the compound’s identity?

  • Methodology :

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity, distinguishing tautomers or impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₈BrClN₂S).
  • Cross-Validation with Crystallography : Compare experimental NMR shifts with computed chemical shifts from X-ray-derived structures using software like ACD/Labs or Gaussian .

Q. What strategies optimize regioselectivity in the synthesis of analogues with modified thiophene or pyridine moieties?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., –CONHR) on pyridine to introduce substituents at specific positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to functionalize the thiophene ring. Pd(PPh₃)₄ catalyst and microwave-assisted heating (120°C, 30 min) improve efficiency.
  • Protecting Groups : Temporarily protect the amine (–NH₂) during halogenation to prevent side reactions .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the compound’s crystallographic packing and stability?

  • Methodology :

  • X-ray Analysis : Identify short Br⋯Cl (3.2–3.5 Å) or Br⋯π contacts. Software like Mercury (CCDC) quantifies interaction energies.
  • Thermogravimetric Analysis (TGA) : Correlate packing density (from crystallography) with thermal stability.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) assess interaction strengths and electrostatic potential surfaces .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase ATP-binding pockets.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and key residues (e.g., hinge region interactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodology :

  • Solvent Effects : Re-measure spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
  • TD-DFT Calculations : Compare computed excitation energies (CAM-B3LYP/6-311+G**) with experimental λmax. Adjust for solvent models (e.g., PCM).
  • Impurity Check : HPLC purity analysis (>98%) rules out contaminants affecting absorbance .

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